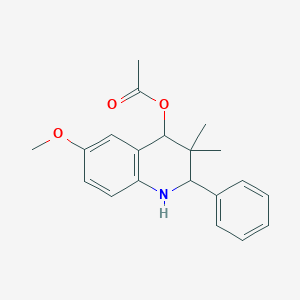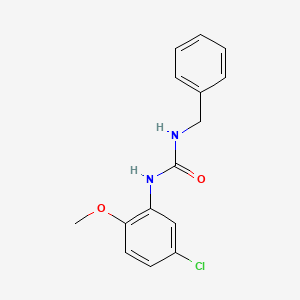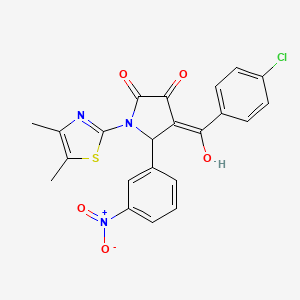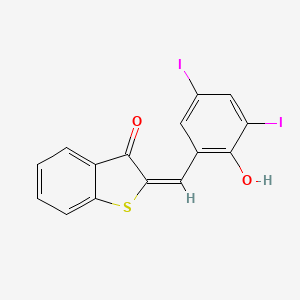![molecular formula C13H8ClN5O2S B5461135 5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5461135.png)
5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CNPTT and has been synthesized through a series of methods.
Wirkmechanismus
The mechanism of action of CNPTT is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. CNPTT has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. Additionally, CNPTT has been reported to inhibit the activity of protein kinase C, which is a protein that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
CNPTT has been reported to exhibit significant biochemical and physiological effects. In vitro studies have shown that CNPTT can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CNPTT has been reported to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that CNPTT can inhibit tumor growth in animal models. CNPTT has also been reported to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins that are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CNPTT is its potential application in the development of new drugs for the treatment of various diseases. Additionally, CNPTT has been reported to exhibit significant anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, there are also some limitations associated with the use of CNPTT in lab experiments. One of the major limitations is its toxicity, which can limit its application in vivo. Additionally, CNPTT has been reported to exhibit poor solubility in water, which can limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CNPTT. One of the major directions is the development of new drugs based on CNPTT for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of CNPTT and its potential applications in various areas of scientific research. Further studies are also needed to investigate the toxicity and solubility of CNPTT, which can limit its application in certain experiments. Overall, the study of CNPTT has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesemethoden
CNPTT can be synthesized through a series of methods, including the reaction of 2-chloro-4-nitrophenyl isothiocyanate with phenylhydrazine, followed by the reaction of the resulting product with sodium azide. Another method involves the reaction of 2-chloro-4-nitrophenyl isothiocyanate with sodium azide, followed by the reaction of the resulting product with phenylhydrazine. Both methods have been reported to yield CNPTT with high purity.
Wissenschaftliche Forschungsanwendungen
CNPTT has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of CNPTT is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. Additionally, CNPTT has been reported to have antimicrobial, antifungal, and antiviral properties. CNPTT has also been studied for its potential application in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-nitrophenyl)sulfanyl-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2S/c14-11-8-10(19(20)21)6-7-12(11)22-13-15-16-17-18(13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKJHQPQXZQYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-ethyl-1-{[2-(methylamino)pyridin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5461055.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461059.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
methanone](/img/structure/B5461074.png)
![(4R)-N,3-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5461089.png)

![17-(3-hydroxypropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5461104.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)

![1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5461143.png)

![4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5461159.png)